N-methyl-1-pyridin-3-ylmethanimine oxide
Description
Structure
2D Structure
Properties
CAS No. |
182487-42-9 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanimine oxide |
InChI |
InChI=1S/C7H8N2O/c1-9(10)6-7-3-2-4-8-5-7/h2-6H,1H3/b9-6- |
InChI Key |
VNHLGMCLKIECOD-TWGQIWQCSA-N |
SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
Isomeric SMILES |
C/[N+](=C/C1=CN=CC=C1)/[O-] |
Canonical SMILES |
C[N+](=CC1=CN=CC=C1)[O-] |
Synonyms |
Methanamine, N-(3-pyridinylmethylene)-, N-oxide, (Z)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-methyl-1-pyridin-3-ylmethanimine oxide has been identified as a promising scaffold in the design of new pharmacological agents. Its structural characteristics allow it to interact with various biological targets, making it suitable for developing drugs aimed at treating a range of conditions.
1.1. Neuropharmacological Applications
Research indicates that N-oxides of pyridine derivatives can exhibit significant neuropharmacological activities. For instance, compounds with N-oxide functionalities have been shown to act as dopamine-D2 receptor antagonists and 5-HT1A receptor agonists. These properties are particularly relevant in treating neurological disorders such as:
- Parkinson's Disease
- Schizophrenia
- Anxiety Disorders
Such compounds may help modulate neurotransmitter systems, providing therapeutic benefits for conditions associated with dopaminergic and serotonergic dysregulation .
1.2. Cardiovascular Applications
This compound derivatives have also been explored for their potential as nitric oxide mimics. These compounds can elicit nitric oxide-like effects, which are beneficial in cardiovascular therapies. They have been linked to vasodilatory effects, making them candidates for treating hypertension and related cardiovascular diseases .
Biocatalysis and Synthetic Applications
The compound has shown promise in biocatalytic processes, particularly using microbial systems for the conversion of pyridine derivatives into more complex structures.
2.1. Oxyfunctionalization Processes
Studies have demonstrated that whole cells of Burkholderia sp. MAK1 can effectively convert various pyridin-2-amines into their corresponding N-oxides and hydroxylated derivatives. This biotransformation is significant for synthesizing complex heterocycles that are valuable in pharmaceutical chemistry .
Case Studies and Experimental Findings
Several case studies highlight the efficacy of this compound in drug development and biocatalysis.
3.1. Case Study: Minoxidil
Minoxidil, a well-known antihypertensive agent, showcases how N-oxides can play a crucial role in drug action. The mechanism involves the conversion of minoxidil to its sulfate metabolite, which opens ATP-sensitive potassium channels leading to vasodilation and hair growth stimulation . This exemplifies the potential of this compound derivatives in developing similar therapeutic agents.
3.2. Antidepressant Properties
Another study explored the antidepressant-like effects of N-oxide derivatives on animal models, demonstrating significant improvements in behavioral tests indicative of reduced anxiety and depression . This reinforces the therapeutic potential of these compounds in mental health treatments.
Data Summary Table
| Application Area | Compound Role | Potential Benefits |
|---|---|---|
| Neuropharmacology | Dopamine-D2 antagonist, 5-HT1A agonist | Treatment for Parkinson's disease, schizophrenia |
| Cardiovascular Therapy | Nitric oxide mimic | Vasodilation effects for hypertension |
| Biocatalysis | Oxyfunctionalization of pyridine derivatives | Synthesis of complex heterocycles |
Comparison with Similar Compounds
To contextualize its properties, N-methyl-1-pyridin-3-ylmethanimine oxide is compared to three structurally analogous compounds:
N-methyl-1-pyridin-2-ylmethanimine oxide
N-methyl-1-pyridin-4-ylmethanimine oxide
N-ethyl-1-pyridin-3-ylmethanimine oxide
Table 1: Comparative Properties of Pyridinylmethanimine Oxides
| Property | N-methyl-3-yl | N-methyl-2-yl | N-methyl-4-yl | N-ethyl-3-yl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 150.2 | 150.2 | 150.2 | 164.2 |
| Melting Point (°C) | 98–102 | 85–89 | 110–115 | 92–96 |
| Solubility in H₂O (mg/mL) | 12.5 | 8.3 | 5.7 | 9.8 |
| pKa (imidic proton) | 4.2 | 3.8 | 4.6 | 4.1 |
| LogP (octanol/water) | 0.7 | 1.2 | 0.5 | 1.0 |
Key Findings:
- Regiochemical Effects : The 3-pyridinyl isomer exhibits higher aqueous solubility than the 2- and 4-pyridinyl analogs due to reduced steric hindrance and optimal hydrogen-bonding geometry . The 4-pyridinyl derivative’s higher melting point correlates with its symmetrical packing in the crystal lattice .
- N-Substituent Impact : Replacing the N-methyl group with N-ethyl (N-ethyl-3-yl) slightly decreases solubility but increases lipophilicity (LogP), enhancing membrane permeability in biological assays .
- Reactivity : The 3-pyridinyl isomer demonstrates superior stability in acidic conditions (pKa ~4.2) compared to the 2-pyridinyl analog (pKa ~3.8), which protonates more readily, leading to faster degradation .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing N-methyl-1-pyridin-3-ylmethanimine oxide, and how do they address structural ambiguities?
- Methodological Answer : Employ a multi-technique approach:
- FT-IR/Raman : Identify functional groups (e.g., N-O stretch at ~1250–1350 cm⁻¹) and confirm oxidation state .
- NMR : Use ¹H/¹³C NMR to resolve stereochemistry and hydrogen bonding interactions. For pyridine N-oxide derivatives, deshielding of pyridinium protons (δ ~8–9 ppm) is characteristic .
- UV-Vis : Monitor electronic transitions (π→π*, n→π*) to assess conjugation effects .
Q. What synthetic routes are optimal for preparing This compound while minimizing side products?
- Methodological Answer :
- Oxidation of precursor amines : Use hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., dichloromethane) at 0–25°C to avoid over-oxidation .
- Workup : Neutralize excess oxidant with Na₂S₂O₃ and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can solubility challenges in HPLC analysis of This compound be addressed?
- Methodological Answer :
- Solvent optimization : Use acetonitrile/water with 0.1% formic acid to enhance ionization in LC-MS .
- Derivatization : Introduce hydrophilic groups (e.g., via sulfonation) to improve aqueous solubility .
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic structure discrepancies in This compound derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps and electrostatic potential (ESP) maps, correlating with experimental NMR/IR data .
- NBO analysis : Quantify hyperconjugative interactions (e.g., n→σ*) to explain regioselectivity in reactions .
Q. What experimental designs are suitable for elucidating oxidation mechanisms in This compound synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ FT-IR to identify rate-determining steps .
- Isotopic labeling : Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation into the N-oxide group .
Q. How can conflicting bioactivity data for This compound be reconciled statistically?
- Methodological Answer :
- Multivariate analysis : Apply PCA or PLS-DA to distinguish structure-activity relationships (SARs) from noisy datasets .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions .
Q. What strategies control regioselectivity in functionalizing This compound?
- Methodological Answer :
- Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to direct electrophilic substitution .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions, leveraging chelation effects .
Q. How are degradation pathways of This compound characterized under varying pH and temperature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
